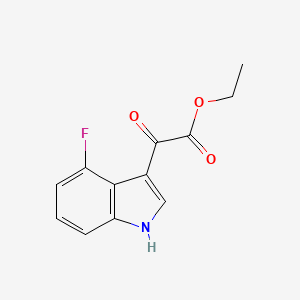

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Description

Significance of Indole (B1671886) Derivatives in Modern Organic Synthesis Research

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemistry. orgsyn.org This structural motif is present in a vast number of natural products, pharmaceuticals, and agrochemicals. chemicalbook.com Its prevalence stems from its unique electronic properties and its ability to participate in a wide range of chemical transformations.

Indole derivatives are central to numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant growth hormone auxin (indole-3-acetic acid). chemicalbook.comresearchgate.net In medicinal chemistry, the indole core is a key component of drugs with diverse therapeutic applications, such as anti-inflammatory agents (e.g., Indomethacin), anticancer drugs (e.g., Vincristine), and antiviral compounds. orgsyn.orgresearchgate.net The versatility of the indole ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of molecules. nih.gov Consequently, the development of novel and efficient methods for the synthesis and modification of indole derivatives remains an area of intense research. chemicalbook.com

Strategic Role of Fluorine in Modulating Chemical Reactivity and Synthetic Design within Indole Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is significant. researchgate.net

In the context of indole scaffolds, strategic fluorination can lead to several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450 oxidases. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can increase the half-life of a drug candidate. researchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of nitrogen atoms within the indole ring system. This can impact a molecule's solubility and ability to permeate biological membranes. researchgate.net

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. researchgate.netnih.gov

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be critical for optimal interaction with a protein's binding site.

The synthesis of fluorine-containing indoles is, therefore, of great interest for the development of new pharmaceuticals and functional materials. researchgate.net

Overview of α-Keto Esters as Versatile Synthetic Intermediates in Heterocyclic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. researchgate.net They serve as precursors for a wide array of other important molecules, including α-hydroxy acids and α-amino acids. researchgate.net

The reactivity of α-keto esters is dominated by the two adjacent carbonyl groups, providing multiple sites for nucleophilic and electrophilic attack. This dual reactivity makes them powerful building blocks for the construction of complex heterocyclic systems. organic-chemistry.org For instance, they can react with various dinucleophiles in condensation reactions to form five-, six-, or seven-membered rings, which are common motifs in pharmaceuticals. Their utility is well-documented in the synthesis of furans, pyrroles, and other important heterocyclic structures. nih.gov The indole-3-glyoxyl ester moiety, a specific type of α-keto ester, is a key intermediate for creating more complex, functionalized indole derivatives. researchgate.net

The synthesis of Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting 4-fluoroindole (B1304775) with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for this type of substitution. orgsyn.org

Table 1: General Synthesis via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product |

| 4-Fluoroindole | Ethyl oxalyl chloride | Aluminum chloride (AlCl₃) | This compound |

This reaction provides a direct and efficient route to indolyl-3-glyoxyl esters, which can then be used in subsequent synthetic steps to build more elaborate molecular architectures. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO₃ |

| Molecular Weight | 235.21 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone (B3395972) |

Due to the limited specific research published on this compound, detailed experimental findings are not widely available. However, its role as a synthetic intermediate is clear from the established reactivity of the α-keto ester functional group. It serves as a valuable precursor for creating a variety of more complex molecules, leveraging the unique properties conferred by the 4-fluoroindole scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO3 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11(15)7-6-14-9-5-3-4-8(13)10(7)9/h3-6,14H,2H2,1H3 |

InChI Key |

BYSGINJAXNGBJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 4 Fluoro 3 Indolyl 2 Oxoacetate

Strategies for the Construction of the 4-Fluoroindole (B1304775) Core

The introduction of a fluorine atom at the 4-position of the indole (B1671886) ring presents unique challenges and requires careful consideration of the synthetic approach. The methodologies can be broadly categorized into adaptations of classical indole syntheses using fluorinated starting materials and the application of transition metal-catalyzed cyclization and annulation reactions.

Adaptations of Classical Indole Syntheses for Fluorinated Precursors

Several well-established indole syntheses have been successfully modified to accommodate fluorinated precursors, enabling the formation of the 4-fluoroindole skeleton.

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains a widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com For the synthesis of 4-fluoroindoles, this method is adapted by using a (3-fluorophenyl)hydrazine (B1330474) derivative and a pyruvate, such as ethyl pyruvate.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. nih.gov Subsequent protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step in the process. nih.gov The resulting diimine undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as zinc chloride, is crucial for the reaction's success. wikipedia.orgnih.gov

| Starting Materials | Key Reagents | Product | Noteworthy Aspects |

| (3-Fluorophenyl)hydrazine | Ethyl pyruvate, Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | 4-Fluoroindole derivative | A versatile and long-standing method. The regioselectivity can be influenced by the substituents on the phenylhydrazine and the carbonyl compound. |

The Leimgruber-Batcho indole synthesis offers a popular and high-yielding alternative to the Fischer synthesis, particularly because the required ortho-nitrotoluene precursors are often commercially available or readily synthesized. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with the addition of an amine like pyrrolidine. wikipedia.orgresearchgate.net The resulting nitroenamine, typically a vividly colored compound due to its extended conjugation, is then reductively cyclized to form the indole. wikipedia.org

For the synthesis of 4-fluoroindole, the starting material would be 1-fluoro-2-methyl-3-nitrobenzene. The reduction of the intermediate enamine can be achieved using various reagents, including palladium on carbon with hydrogen, Raney nickel and hydrazine (B178648), or stannous chloride. wikipedia.org This method is valued for its mild reaction conditions and generally good yields. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. durham.ac.uk

| Starting Material | Key Reagents | Intermediate | Final Product |

| 1-Fluoro-2-methyl-3-nitrobenzene | DMF-DMA, Pyrrolidine | β-(Dimethylamino)-2-nitro-6-fluorostyrene | 4-Fluoroindole |

The Reissert indole synthesis provides another pathway to indoles, starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgdrugfuture.com The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, commonly using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net If the parent indole is desired, the carboxylic acid can be subsequently decarboxylated by heating. wikipedia.org

To synthesize a 4-fluoroindole derivative using this method, the starting material would be 1-fluoro-2-methyl-3-nitrobenzene. The Reissert synthesis is particularly useful for producing indoles with a carboxylic acid group at the 2-position, which can be a valuable handle for further functionalization. researchgate.net

| Starting Material | Key Reagents | Intermediate | Product |

| 1-Fluoro-2-methyl-3-nitrobenzene | Diethyl oxalate, Base (e.g., Potassium ethoxide) | Ethyl 4-fluoro-2-nitrophenylpyruvate | 4-Fluoroindole-2-carboxylic acid |

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org While historically significant, this method has seen less application compared to others due to often harsh reaction conditions and potentially low yields. wikipedia.orgchemeurope.com Modifications have been developed to mitigate these issues, such as the use of milder catalysts like lithium bromide and the application of microwave irradiation. chemeurope.com

For the formation of a 4-fluoroindole core, a potential adaptation would involve the reaction of an appropriately substituted aniline, such as 3-fluoroaniline (B1664137), with an α-halo-ketone. The mechanism is complex but is thought to proceed through the formation of an α-arylamino-ketone intermediate, followed by cyclization and aromatization. chemeurope.comresearchgate.net

| Starting Materials | Key Reagents/Conditions | Product | Considerations |

| 3-Fluoroaniline | α-Halo-ketone, Acid catalyst or heat | Substituted 4-fluoroindole | The classical method often requires harsh conditions, but modern modifications have improved its utility. |

Transition Metal-Catalyzed Cyclizations and Annulations in Fluorinated Indole Synthesis

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis for the construction of heterocyclic rings. mdpi.com These methods offer powerful alternatives to classical syntheses, often proceeding with high efficiency and selectivity under milder conditions. Palladium-catalyzed reactions are particularly prominent in indole synthesis. mdpi.com

For the synthesis of fluorinated indoles, transition metal-catalyzed methods can involve various strategies, such as the cyclization of appropriately functionalized anilines. For instance, palladium-catalyzed intramolecular amination of alkenes can be a route to the indole core. The development of new ligands and catalytic systems continues to expand the scope and utility of these methods for preparing complex and substituted indoles, including those bearing fluorine atoms. nih.gov Gold- and palladium-catalyzed cyclizations have been employed to create fluorinated spiroindolenines from functionalized indoles. researchgate.netchemrxiv.org

| Catalyst Type | General Strategy | Advantages |

| Palladium | Cross-coupling reactions, intramolecular cyclizations of alkynylanilines. mdpi.com | High efficiency, good functional group tolerance, milder reaction conditions. |

| Cobalt | Cross-dehydrogenative coupling. mdpi.com | Alternative reactivity and selectivity profiles compared to palladium. |

| Gold | Cycloisomerization of functionalized indoles. researchgate.netchemrxiv.org | Can provide access to complex spirocyclic structures. |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for indole synthesis. researchgate.netacs.org Various copper-catalyzed methods, such as the intramolecular cyclization of 2-alkynylanilines, have been developed. researchgate.net To synthesize a 4-fluoroindole derivative, a 2-alkynyl-5-fluoroaniline could serve as a suitable precursor. The copper catalyst facilitates the intramolecular hydroamination of the alkyne, leading to the formation of the indole ring.

A notable example of a copper-catalyzed cascade cyclization involves the reaction of 3-aminocyclobutenones with electron-deficient internal alkynes to produce fully substituted indoles. sciencemadness.org While this specific method has not been reported for 4-fluoroindole synthesis, its adaptability suggests that a fluorinated 3-aminocyclobutenone could potentially be used to generate the target scaffold.

| Catalyst System | Starting Materials | General Product | Potential for 4-Fluoroindole Synthesis |

| Cu(OAc)₂·H₂O | 3-aminocyclobutenones and electron-deficient internal alkynes | Fully substituted indoles | Use of a fluorinated 3-aminocyclobutenone |

| CuI | 2-halotrifluoroacetanilides and β-keto esters | 2,3-disubstituted indoles | Application of a 5-fluoro-2-halotrifluoroacetanilide |

Metal-Free Methodologies for Fluorinated Indole Synthesis

The development of metal-free synthetic methods is of significant interest to avoid potential metal contamination in the final products. researchgate.netchemistryviews.org An oxidative-dearomatization-enabled approach has been described for the synthesis of 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. researchgate.net This methodology highlights the potential of metal-free strategies for accessing fluorinated indoles.

Another metal-free approach involves the C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant to afford a diverse range of substituted indoles. nih.gov A rapid synthesis of indoles from N-Ts-2-alkenylanilines has also been achieved through an NIS-mediated cascade C-N bond formation and aromatization under mild conditions. rsc.org The application of these methods with appropriately fluorinated anilines could provide a direct route to the 4-fluoroindole core.

| Reagent/Catalyst | Starting Material | Key Transformation | Potential for 4-Fluoroindole Synthesis |

| Organic Oxidant | Anilines and hexafluoroacetylacetone | Oxidative dearomatization | Use of a 3-fluoroaniline derivative |

| DDQ | N-Ts-2-alkenylanilines | C–H amination | Use of an N-Ts-2-alkenyl-5-fluoroaniline |

| NIS | N-Ts-2-alkenylanilines | Cascade C-N bond formation/aromatization | Use of an N-Ts-2-alkenyl-5-fluoroaniline |

Regioselective Fluorination Strategies on Pre-formed Indole Systems

An alternative to constructing the fluorinated indole ring from acyclic precursors is the direct and regioselective fluorination of a pre-formed indole system. This approach is particularly attractive for the late-stage introduction of fluorine.

A significant advancement in this area is the palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position. nih.gov This method utilizes a removable directing group at the C3 position to achieve high regioselectivity in the presence of a Pd(OAc)₂ catalyst and a fluoroalkylating agent. nih.gov The ability to selectively functionalize the C4 position of the indole ring is a powerful strategy for the synthesis of the target compound.

Electrophilic fluorinating reagents, such as Selectfluor, have also been employed for the fluorination of indoles. rsc.org However, controlling the regioselectivity of electrophilic fluorination can be challenging, and often leads to a mixture of products or fluorination at the more nucleophilic C3 position. Therefore, directed approaches are generally preferred for selective C4-fluorination.

| Methodology | Catalyst/Reagent | Directing Group (if any) | Position of Fluorination |

| C-H Fluoroalkylation | Pd(OAc)₂ / (1H, 1H-perfluoroalkyl)mesityliodonium triflate | Removable group at C3 | C4 |

| Electrophilic Fluorination | Selectfluor | None | Typically C3, can be substrate-dependent |

Formation of the 2-Oxoacetate Moiety at the Indole C3-Position

Once the 4-fluoroindole core is obtained, the next critical step is the introduction of the ethyl 2-oxoacetate group at the C3 position. The high nucleophilicity of the C3 position of the indole ring makes it the preferred site for electrophilic substitution. nih.gov

Acylation Reactions Utilizing Oxalyl Chlorides or Esters

The most direct method for introducing the 2-oxoacetate moiety is through a Friedel-Crafts-type acylation using an oxalyl chloride or a monoester of oxalyl chloride. The reaction of an indole with oxalyl chloride proceeds readily to form the corresponding 3-indolylglyoxyl chloride. This intermediate can then be reacted with ethanol (B145695) to yield the desired ethyl 2-(indolyl)-2-oxoacetate.

Due to the high reactivity of the indole C3-position, this acylation can often be performed without a Lewis acid catalyst, which is typically required for Friedel-Crafts reactions on less activated aromatic systems. This mild reaction condition is advantageous as it minimizes potential side reactions and decomposition of sensitive substrates.

| Acylating Agent | Intermediate | Final Product (after reaction with ethanol) |

| Oxalyl chloride | 3-Indolylglyoxyl chloride | Ethyl 2-(indolyl)-2-oxoacetate |

| Ethyl oxalyl chloride | - | Ethyl 2-(indolyl)-2-oxoacetate |

Condensation Reactions for α-Keto Ester Synthesis

Condensation reactions provide an alternative route to α-keto esters at the C3 position of indoles. While direct condensation to form the ethyl ester is less common, the condensation of indoles with α-keto acids, such as pyruvic acid, has been reported to yield 2-(indolyl)lactic acid derivatives. nih.gov This reaction demonstrates the formation of a carbon-carbon bond at the C3 position with a molecule containing a keto and a carboxylic acid group. Subsequent esterification of the resulting α-keto acid would lead to the desired α-keto ester.

This approach, while potentially involving more steps than direct acylation, offers an alternative synthetic strategy, particularly if the corresponding α-keto acid is readily available.

Direct C-H Functionalization Approaches for Indole C3-Oxoacetylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. For the synthesis of indole-3-glyoxylates, this approach typically involves a two-step sequence: a transition-metal-catalyzed C3-H alkylation of the indole ring with an ethyl diazoacetate, followed by oxidation of the resulting ethyl indolyl-acetate.

Transition Metal-Catalyzed C3-H Alkylation

The most prominent method for direct C3-H functionalization of indoles in this context is the carbene insertion reaction using ethyl diazoacetate as the carbene precursor. This reaction is catalyzed by various transition metals, most notably rhodium and iridium complexes. The catalyst activates the diazo compound to form a metal-carbene intermediate, which then reacts selectively with the electron-rich C3 position of the indole nucleus.

Rhodium(II) complexes, such as Rh₂(OAc)₄ and chiral derivatives, are highly effective for this transformation, often providing high yields of the C3-alkylated indole. researchgate.net Similarly, Iridium(III) pincer complexes have been shown to catalyze the C-H functionalization of N-methylindoles with diazoacetates, also in excellent yields. du.ac.in These reactions typically proceed under mild conditions and demonstrate broad substrate scope.

| Catalyst (mol%) | Indole Substrate | Diazo Reagent | Solvent | Conditions | Yield (%) | Reference |

| Rh₂(S-NTTL)₄ (0.5) | 1,2-Dimethylindole | Ethyl α-diazobutanoate | CH₂Cl₂ | -78 °C | 96 | researchgate.net |

| Rh₂(S-NTTL)₄ (0.5) | N-Methylindole | Ethyl α-diazohexanoate | CH₂Cl₂ | -78 °C | 92 | researchgate.net |

| Ir(III) dimer (3) | N-Methylindole | o-Aryl-o-diazoacetate | CH₂Cl₂ | Room Temp, 12 h | 97 | du.ac.in |

| Ir(III) dimer (3) | 5-Methoxy-N-methylindole | o-Aryl-o-diazoacetate | CH₂Cl₂ | Room Temp, 12 h | 84 | du.ac.in |

Oxidation of Ethyl Indolyl-Acetates

The product of the C-H activation step, ethyl 2-(indol-3-yl)acetate, must be oxidized at the α-position to yield the target ethyl 2-(indol-3-yl)-2-oxoacetate. Several oxidizing agents are effective for this transformation. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of α-methylene groups adjacent to carbonyls (Riley oxidation), converting them into 1,2-dicarbonyl compounds. nih.govchemicalbook.comadichemistry.comwikipedia.org Another powerful and frequently used oxidant for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can selectively oxidize the active methylene (B1212753) group at the C3-side chain of indoles. du.ac.inclockss.orgnih.gov This oxidation is often performed in a solvent like aqueous tetrahydrofuran (B95107) or dioxane.

This two-step C-H functionalization pathway represents a modern and efficient route to indole-3-glyoxylates, avoiding the harsh conditions sometimes associated with classical methods.

Organometallic Reagent-Mediated Syntheses of Indolyl Glyoxylates

A more traditional, yet highly reliable and versatile, method for the preparation of indole-3-glyoxylates involves the use of organometallic intermediates, specifically indolyl Grignard reagents. This approach relies on the inherent acidity of the indole N-H proton and the nucleophilicity of the resulting organometallic species.

The synthesis begins with the deprotonation of the indole (or in this specific case, 4-fluoroindole) using a strong base, typically a Grignard reagent such as ethylmagnesium bromide or methylmagnesium iodide. This step generates the indolylmagnesium halide, a powerful nucleophile. The N-H proton is the most acidic, but the resulting N-magnesioindole exists in equilibrium with the C3-magnesioindole tautomer, which is highly reactive at the C3 position.

In the second step, this in situ generated organometallic reagent is treated with a suitable electrophilic acylating agent. For the synthesis of ethyl indolyl-glyoxylates, ethyl oxalyl chloride (ClCOCO₂Et) is a highly effective electrophile. The nucleophilic C3 of the indolylmagnesium halide attacks the electrophilic carbonyl carbon of the oxalyl chloride, leading to the formation of the desired product after an aqueous workup. Diethyl oxalate can also be used as the acylating agent.

This method offers a straightforward and high-yielding route to C3-acylated indoles and is widely applicable to a variety of substituted indoles. semanticscholar.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control reactivity.

| Indole Substrate | Grignard Reagent | Electrophile | Solvent | Conditions | Typical Yield |

| 4-Fluoroindole | Ethylmagnesium bromide | Ethyl oxalyl chloride | THF / Diethyl Ether | 0 °C to Room Temp | High |

| Indole | Methylmagnesium iodide | Ethyl oxalyl chloride | Diethyl Ether | Reflux | Good to High |

| 5-Bromoindole | Ethylmagnesium iodide | Diethyl oxalate | THF | 0 °C to Room Temp | High |

This organometallic pathway provides a robust and direct method for introducing the glyoxylate (B1226380) functionality at the C3 position of the indole ring, complementing the more recent C-H functionalization strategies.

Advanced Chemical Transformations and Reactivity of Ethyl 2 4 Fluoro 3 Indolyl 2 Oxoacetate

Electrophilic and Nucleophilic Reactivity of the α-Oxoester Moiety

The α-oxoester functionality in ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate is the primary site of its electrophilic and nucleophilic reactivity. The two adjacent carbonyl groups influence each other electronically, leading to distinct reactivity profiles that can be selectively exploited under appropriate reaction conditions.

Chemoselective Carbonyl Group Transformations (e.g., reductions, imine/oxime formation, Grignard additions)

The ketone and ester carbonyl groups of the α-oxoester moiety exhibit differential reactivity towards nucleophilic attack, allowing for chemoselective transformations.

Reductions: The reduction of α-ketoesters can lead to either α-hydroxy esters or diols, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce both the ketone and the ester functionalities. For instance, the reduction of ethyl acetate (B1210297) with LiAlH4 yields ethanol (B145695). doubtnut.com In the case of this compound, a similar reduction would be expected to yield the corresponding diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), often selectively reduce the ketone to an alcohol while leaving the ester group intact, providing access to α-hydroxy ester derivatives.

Imine/Oxime Formation: The ketone carbonyl group can readily react with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. These reactions are typically catalyzed by acids and proceed via nucleophilic addition to the carbonyl carbon followed by dehydration. The formation of oximes from ketones and hydroxylamine is a well-established transformation. heteroletters.orgresearchgate.netorgchemres.orgresearchgate.net For this compound, this reaction would provide a straightforward method for introducing nitrogen-containing functional groups at the α-position.

Grignard Additions: Grignard reagents, being potent carbon nucleophiles, readily add to carbonyl groups. masterorganicchemistry.comlibretexts.orgsemanticscholar.orgmdpi.com In the context of the α-oxoester, the ketone carbonyl is generally more reactive towards Grignard reagents than the ester carbonyl. This allows for the selective addition of an alkyl or aryl group to the ketone, leading to the formation of a tertiary alcohol after acidic workup. However, with an excess of the Grignard reagent, addition to the ester carbonyl can also occur, typically resulting in a tertiary alcohol where two of the substituents are identical and derived from the Grignard reagent.

Ester Group Chemical Manipulations (e.g., transesterification, hydrolysis, amide formation)

The ester functionality of this compound can undergo various chemical manipulations, providing avenues for further derivatization.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, ethyl acetate can be transesterified with glycerol. scielo.brresearchgate.netmdpi.comyoutube.combiofueljournal.com Similarly, this compound can be converted to other alkyl esters by heating with the desired alcohol and a catalytic amount of acid or base. Studies on ethyl indol-2-carboxylate have shown that transesterification can occur, for instance, when using sodium methoxide (B1231860) in methanol (B129727). nih.gov

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uksemanticscholar.orgrsc.orgnih.gov Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion. Treatment of this compound with an aqueous base like sodium hydroxide (B78521), followed by acidification, would yield 2-(4-fluoro-3-indolyl)-2-oxoacetic acid. Research on ethyl indol-2-carboxylate has demonstrated its hydrolysis to the corresponding carboxylic acid. nih.gov

Amide Formation: Amides can be synthesized from esters by reaction with ammonia (B1221849) or primary or secondary amines. organic-chemistry.orglibretexts.orgyoutube.comgoogle.comresearchgate.net This reaction, known as aminolysis, can be performed by heating the ester with the amine. The direct conversion of carboxylic acids to amides is also a common and efficient method. nih.gov For this compound, direct reaction with an amine would yield the corresponding amide derivative, which could be a precursor for various biologically active molecules.

Cyclization and Annulation Reactions Leveraging the Bis-Electrophilic Character

The presence of two electrophilic centers in the α-oxoester moiety, along with the nucleophilic character of the indole (B1671886) ring, makes this compound an excellent substrate for cyclization and annulation reactions. These reactions are pivotal in constructing fused heterocyclic systems.

Heterocyclizations to Form Fused Indole Ring Systems

The indole nucleus can act as a nucleophile, particularly at the C2 position, to participate in intramolecular cyclization reactions with electrophilic centers. While specific examples for this compound are not extensively documented, analogous transformations are well-established in indole chemistry. For instance, derivatives of 2-indolylmethanols undergo cyclization reactions to form a variety of indole-fused scaffolds. rsc.org Following derivatization of the α-oxoester moiety to introduce a suitable tethered electrophile, intramolecular cyclization onto the indole ring could lead to the formation of novel fused indole systems.

[3+2] and [4+2] Cycloaddition Strategies in Complex Molecule Synthesis

The indole ring system can participate as a diene or a dipolarophile in cycloaddition reactions, leading to the construction of complex polycyclic structures.

[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.govrsc.orgarkat-usa.org The C2-C3 double bond of the indole nucleus in this compound can act as a dipolarophile. For example, reaction with nitrile oxides can lead to the formation of isoxazoline-fused indoles.

[4+2] Cycloaddition: The indole ring can also act as a diene in Diels-Alder reactions, particularly when the aromaticity of the pyrrole (B145914) ring is temporarily disrupted. researchgate.netmdpi.com This strategy allows for the construction of carbazole (B46965) and other polycyclic indole derivatives. While the electron-withdrawing α-oxoester group at the C3 position might disfavor the indole acting as a diene, suitable derivatization or activation could facilitate its participation in [4+2] cycloadditions, providing a pathway to complex fused systems.

Derivatization Strategies for Structural Elaboration and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of analogues, which is of significant interest in medicinal chemistry and drug discovery. The reactivity of both the indole nucleus and the α-oxoester moiety can be exploited for structural elaboration.

The indole nitrogen can be alkylated or acylated to introduce various substituents. nih.govresearchgate.netmdpi.com Furthermore, electrophilic substitution reactions, such as halogenation or nitration, can occur on the benzene (B151609) portion of the indole ring, although the fluorine atom at the 4-position will influence the regioselectivity of these reactions.

The transformations of the α-oxoester group, as detailed in section 3.1, provide numerous handles for derivatization. For example, the synthesis of various amides from the ester functionality allows for the introduction of diverse side chains. organic-chemistry.org The reduction of the ketone and subsequent esterification or etherification of the resulting alcohol offers another avenue for structural modification. These derivatization strategies enable the generation of libraries of compounds based on the 4-fluoro-3-indolyl-2-oxoacetate scaffold for biological screening and the development of new therapeutic agents.

Modifications at the Ethyl Ester Group

The ethyl ester group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through reactions such as hydrolysis, transesterification, and hydrazinolysis. These transformations are fundamental in diversifying the molecular structure for various applications.

One of the most common reactions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, by using aqueous potassium hydroxide (KOH) in a solvent like acetone (B3395972). This transformation is often a precursor step for further derivatization of the carboxyl group.

Transesterification, the conversion of one ester to another, can also be performed. For example, using sodium methoxide (NaOMe) in methanol can lead to the corresponding methyl ester. This reaction is useful when a different ester moiety is desired for modulating properties such as solubility or reactivity.

Furthermore, the ethyl ester can undergo hydrazinolysis. Reacting the compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol results in the formation of the corresponding carbohydrazide (B1668358). This carbohydrazide is a valuable intermediate that can be further reacted with aldehydes, ketones, or other reagents to form more complex heterocyclic structures.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ester Hydrolysis | Aqueous KOH, Acetone, Reflux | 2-(4-Fluoro-3-indolyl)-2-oxoacetic acid | |

| Transesterification | NaOMe, Methanol | Mthis compound | |

| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | 2-(4-Fluoro-3-indolyl)-2-oxoacetohydrazide |

Reactions Involving the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for functionalization. The N-H bond can be readily deprotonated with a suitable base, and the resulting anion can react with various electrophiles, leading to N-substituted indole derivatives.

A common transformation is N-alkylation, which can be successfully carried out using an alkyl halide in the presence of a base. For instance, reacting the indole with an alkyl bromide (e.g., allyl bromide or benzyl (B1604629) bromide) and aqueous potassium hydroxide in acetone affords the corresponding N-alkylated product in excellent yields. This method provides a straightforward route to introduce various alkyl groups at the N1 position.

The choice of base and solvent system is crucial for the success of these reactions. While strong bases like KOH are effective, other systems can also be employed depending on the specific substrate and electrophile. These N-functionalized derivatives are important for exploring the structure-activity relationships of indole-containing compounds. Reactions with nitrous acid or nitrogen dioxide can also lead to functionalization at the nitrogen or other positions on the indole ring, depending on the reaction conditions and substitution pattern of the indole.

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Allyl-Br, Benzyl-Br), aq. KOH, Acetone, 20°C | Ethyl 2-(1-alkyl-4-fluoro-3-indolyl)-2-oxoacetate | |

| Nitrosation | NaNO₂, CH₃COOH, Benzene | N-nitroso or C-nitroso indole derivatives |

Functionalization of the Fluorinated Indole Ring at Various Positions (e.g., C2, C5, C6, C7)

The indole ring itself is susceptible to electrophilic substitution and other functionalization reactions. The fluorine atom at the C4 position influences the regioselectivity of these reactions. While the C3 position is blocked, other positions on the ring, such as C2, C5, C6, and C7, can be functionalized.

For many indole derivatives, electrophilic substitution reactions are common. For instance, the Vilsmeier-Haack reaction can introduce a formyl group onto the indole ring, although this typically occurs at the C3 position. In the case of this compound, where C3 is substituted, reactions may be directed to other positions. The Mannich reaction is another method to introduce aminomethyl groups onto the indole nucleus.

Modern synthetic methods also allow for direct C-H functionalization. Metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at various positions of the indole ring, provided a suitable directing group or inherent reactivity is present. For example, palladium-catalyzed reactions can be used for the regioselective alkylation of the C-H bond adjacent to the NH group. Additionally, reactions involving radical species can lead to the introduction of functional groups like difluoroacetate (B1230586) radicals onto the indole scaffold. Selective perfluoroalkylation and defluorination can also be achieved under specific conditions.

| Reaction Type | General Reagents/Catalysts | Potential Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | C2, C5, C6, or C7 | Aminomethylated indole derivative | |

| Palladium-Catalyzed C-H Alkylation | Alkyl bromide, Pd catalyst, Norbornene | C2 | 2-Alkyl-indole derivative | |

| Radical Difluoroalkylation | Ethyl difluoroacetate radical source | C2 | C2-difluoroalkylated indolin-3-one derivative | |

| Perfluoroalkylation/Defluorination | Heptafluoro-2-iodopropane, Na₂S₂O₄ | Various | Hydrodefluorinated or hydroxydefluorinated indole derivative |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate, ¹H and ¹³C NMR spectra would provide definitive information about the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum, characteristic signals would include a triplet and a quartet for the ethyl group protons. The protons on the indole (B1671886) ring would appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the glyoxylate (B1226380) group at C3 and the fluorine atom at C4. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, and the carbons of the fluoroindole core. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J C-F), a characteristic feature in ¹³C NMR of fluorinated organic compounds. For a similar compound, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, the reported chemical shifts provide a reference for the expected values in the target molecule. researchgate.net

While tautomerism is a possibility for indole derivatives, for this compound, the keto-enol tautomerism of the glyoxylate side chain is expected to heavily favor the keto form in common organic solvents, as is typical for α-keto esters. Conformational analysis by NMR, potentially through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could reveal the preferred orientation of the ethyl ester group relative to the indole ring, which may be influenced by steric and electronic factors.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | triplet | ~7.1 |

| CH₂ (ethyl) | ~4.4 | quartet | ~7.1 |

| H-5 | ~7.2-7.4 | multiplet | |

| H-6 | ~7.2-7.4 | multiplet | |

| H-7 | ~7.0-7.2 | multiplet | |

| H-2 | ~8.5 | singlet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| C-3a | ~125 (d, J≈4-5 Hz) |

| C-4 | ~158 (d, ¹J≈240 Hz) |

| C-5 | ~115 (d, J≈20 Hz) |

| C-6 | ~124 |

| C-7 | ~110 (d, J≈4-5 Hz) |

| C-7a | ~137 |

| C-2 | ~135 |

| C-3 | ~112 |

| C=O (keto) | ~182 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (molecular formula C₁₂H₁₀FNO₃), HRMS would provide an exact mass measurement that confirms this composition. researchgate.net This technique is particularly important for newly synthesized compounds to verify their identity. The expected exact mass for the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared with the experimental value, with a very small mass error (typically <5 ppm) providing strong evidence for the proposed formula.

Calculated Molecular Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₂H₁₀FNO₃ | 235.0645 |

| [M+H]⁺ | C₁₂H₁₁FNO₃ | 236.0723 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its solid-state conformation.

While a crystal structure for the exact title compound is not publicly available, the structure of a closely related analog, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, has been reported. nih.gov In this analog, the indolyl portion of the molecule is essentially planar. It is highly probable that the 4-fluoro-substituted ethyl ester would adopt a similar planar indole core. The analysis of the crystal packing of the methyl ester analog reveals intermolecular N—H⋯O hydrogen bonds that link adjacent molecules into linear chains, and slipped π–π stacking interactions between neighboring indole groups. nih.gov It is reasonable to expect that this compound would exhibit similar supramolecular interactions, forming hydrogen-bonded networks and engaging in π-stacking, which are crucial for the stability of the crystal lattice.

Expected Crystallographic Data Parameters (based on a similar structure)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the FTIR spectrum would be expected to show strong absorption bands for the N-H stretching of the indole ring (typically around 3300 cm⁻¹), C-H stretching vibrations in the aromatic and aliphatic regions, and two distinct and strong C=O stretching bands corresponding to the ketone and ester carbonyl groups (in the range of 1650-1750 cm⁻¹). researchgate.net The C-O stretching of the ester and the C-F stretching vibration would also be observable.

Raman spectroscopy would provide complementary information. While the C=O stretching vibrations would also be present, non-polar bonds, such as the C=C bonds within the indole ring, would be expected to show strong Raman scattering signals. The combination of both FTIR and Raman spectra allows for a more complete vibrational assignment.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | ~3300 |

| C=O (ester) | Stretching | ~1730 |

| C=O (keto) | Stretching | ~1680 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-O (ester) | Stretching | ~1250-1100 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Evaluation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties. The indole ring system is inherently fluorescent, and its photophysical properties are sensitive to the nature and position of substituents.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the indole chromophore. The presence of the electron-withdrawing glyoxylate group at the C3 position is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole.

Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is expected to exhibit fluorescence. The fluorescence emission spectrum would likely be a broad, Stokes-shifted band at a longer wavelength than the absorption. The position of the fluorine substituent at the 4-position, as well as the glyoxylate group, will influence the quantum yield and the lifetime of the fluorescence. Studies on other substituted indoles have shown that electron-withdrawing groups can significantly affect their fluorescence properties. The photophysical properties of a related 3,4-dihydro-1H- orgsyn.orgorganic-chemistry.orgoxazino[4,3-a]indole system have been investigated, providing a basis for comparison. nih.gov

Expected Photophysical Properties

| Property | Expected Observation |

|---|---|

| Absorption Maximum (λmax) | ~280-320 nm |

| Emission Maximum (λem) | ~350-450 nm |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. ijrar.org Such studies on related indole (B1671886) derivatives have successfully provided insights into their electronic properties. researchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and positive regions (electron-poor) are prone to nucleophilic attack. rsc.org

DFT is also instrumental in analyzing reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map the potential energy surface of a reaction. This allows for the determination of activation energies, providing a deeper understanding of reaction kinetics and mechanisms. nih.govcopernicus.org For instance, DFT has been used to explore the complex reaction networks in the decomposition of the parent indole molecule. acs.org

Table 1: Exemplary Electronic Properties Calculable via DFT

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Ionization Potential | Energy required to remove an electron. | Calculated from HOMO energy via Koopmans' theorem. nih.gov |

| Electron Affinity | Energy released when an electron is added. | Calculated from LUMO energy. nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.org For a flexible molecule like this compound, which has rotatable bonds in its ethyl acetate (B1210297) side chain, MD simulations can explore its conformational landscape. These simulations provide valuable information on the preferred three-dimensional structures (conformations) of the molecule and the energy barriers between them.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological target) over a period, typically nanoseconds to microseconds, MD can reveal how the molecule folds, flexes, and interacts with its surroundings. This dynamic information is complementary to the static picture provided by geometry optimization methods like DFT. MD simulations have been effectively used to study the binding and conformational changes of other indole inhibitors within enzyme active sites, providing a more realistic model of the molecular interactions. frontiersin.org The results from these simulations can be analyzed to understand properties such as structural stability, flexibility of specific regions, and the formation of intramolecular hydrogen bonds.

Quantum Chemical Calculations for Spectroscopic Data Interpretation and Validation

Quantum chemical calculations are indispensable for interpreting and validating experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comtsijournals.com DFT methods are commonly used to calculate vibrational frequencies (for IR and Raman spectra) and chemical shifts (for NMR spectra). ijrar.orgresearchgate.net

For IR spectroscopy, calculated vibrational frequencies can be assigned to specific molecular motions, such as C=O stretching, N-H bending, or C-F stretching. Although there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of the experimental spectrum. researchgate.net

Similarly, for NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict ¹H and ¹³C chemical shifts. mdpi.com These theoretical calculations are crucial for assigning peaks in complex spectra and can help distinguish between different isomers or conformers of a molecule. journals.co.zaresearchgate.net Good agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. mdpi.com

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Indole) | Stretching | 3300-3500 | 3450 |

| C=O (Keto) | Stretching | 1680-1720 | 1705 |

| C=O (Ester) | Stretching | 1730-1750 | 1740 |

| C-F (Aromatic) | Stretching | 1100-1250 | 1180 |

| C-O (Ester) | Stretching | 1000-1300 | 1245 |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling provides profound insights into the step-by-step pathways of chemical reactions, known as reaction mechanisms. By employing quantum chemical methods, researchers can identify and characterize the structures and energies of intermediates and transition states along a reaction coordinate. nih.gov This is particularly valuable for understanding reactions that are difficult to study experimentally due to short-lived intermediates or hazardous conditions.

For indole derivatives, computational modeling has been used to explore a variety of reactions, including catalytic C-C bond formation and atmospheric oxidation processes. nih.govcopernicus.org For this compound, such modeling could be used to investigate its synthesis, potential metabolic pathways, or degradation mechanisms. For example, by modeling the reaction of a 4-fluoroindole (B1304775) precursor with diethyl oxalate (B1200264), one could elucidate the transition state for the key acylation step, providing a theoretical basis for optimizing reaction conditions. Automated tools for reaction mechanism discovery, which combine MD simulations with quantum chemistry, can even uncover complex reaction networks and previously unknown pathways. acs.orgnih.gov

In Silico Studies of Molecular Interactions with Chemical Entities

In silico studies, particularly molecular docking, are a cornerstone of modern drug discovery and materials science. These computational techniques are used to predict the binding orientation and affinity of a small molecule (a ligand), such as this compound, within the active site of a larger molecule, typically a protein or enzyme. nih.gov

Molecular docking has been widely applied to fluoroindole and indole-glyoxylamide derivatives to explore their potential as therapeutic agents, for example, as anticancer or antibacterial agents. nih.govnepjol.inforesearchgate.net The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding energy for each pose. The results can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net These insights are crucial for understanding the molecule's mechanism of action at a molecular level and for guiding the rational design of more potent and selective analogues. biointerfaceresearch.com

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | Lys72 | Hydrogen Bond (with C=O) |

| Phe145 | π-π Stacking (with Indole) | ||

| Leu150 | Hydrophobic | ||

| Topoisomerase Y | -7.9 | Arg210 | Hydrogen Bond (with N-H) |

| Asp214 | Hydrogen Bond (with C=O) | ||

| Ile190 | Hydrophobic |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Pivotal Synthetic Intermediate for Diverse Indole-Containing Scaffolds

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. acs.orgmdpi.com Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate serves as a key intermediate for the elaboration of this core structure. The C3-glyoxylyl group acts as a versatile handle for introducing molecular complexity. For instance, it can be readily transformed into various other functional groups, enabling the synthesis of a wide range of C2- and C3-substituted indole scaffolds. researchgate.net

Synthetic strategies often exploit the reactivity of the ketone and ester functionalities. These groups can participate in condensations, reductions, and coupling reactions to build more elaborate structures. The presence of the fluorine atom on the benzene (B151609) portion of the indole ring can significantly influence the electronic properties and metabolic stability of the final compounds, a desirable feature in the design of new therapeutic agents. daneshyari.comnih.gov Methodologies such as gold-catalyzed tandem reactions and radical-mediated cyclizations have been developed to construct diverse and complex indole-containing pentacyclic scaffolds from functionalized indole precursors. nih.govnih.gov

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., bisindolylmaleimides, oxadiazoles, triazoles, pyrroles)

The α-ketoester moiety of this compound is an ideal electrophilic partner for reactions that form new heterocyclic rings. This has established the compound as a valuable starting material for several important classes of heterocycles.

Bisindolylmaleimides: This class of compounds, known for its biological activities, can be synthesized using indolyl-3-glyoxylyl esters. nih.gov A key synthetic strategy involves a Perkin-type condensation where an indole-3-oxoacetate ester reacts with an indole-3-acetamide (B105759) in the presence of a strong base like potassium tert-butoxide. unam.mx This reaction constructs the central maleimide (B117702) ring, linking two indole units together.

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles often involves the cyclization of intermediates derived from α-ketoesters or related glyoxals. researchgate.netorganic-chemistry.org For the synthesis of 1,2,4-oxadiazoles, this compound can react with an amidoxime (B1450833). This condensation typically proceeds via an initial acylation of the amidoxime followed by a cyclodehydration step to form the stable five-membered oxadiazole ring. google.com Similarly, 1,3,4-oxadiazoles can be formed through the oxidative cyclization of hydrazide-hydrazones, which can be generated in situ from the reaction of a glyoxal (B1671930) derivative (obtainable from the ketoester) and a hydrazide. researchgate.netlookchem.com

Triazoles: The construction of triazole rings can also be approached using α-ketoester precursors. For the synthesis of 1,2,3-triazoles, while the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, alternative metal-free routes have been developed. frontiersin.orgorganic-chemistry.org One potential pathway involves converting the ketoester into a suitable precursor, such as an α-azido ketone, which can then undergo cyclization. beilstein-journals.org Synthesizing 1,2,4-triazoles can be achieved through the reaction of hydrazides with appropriate reagents, a transformation for which the subject compound's ester can be readily converted to the necessary hydrazide intermediate. nih.gov

Pyrroles: The dicarbonyl nature of the glyoxylate (B1226380) side chain makes it suitable for pyrrole (B145914) synthesis, particularly through variations of the Paal-Knorr or Hantzsch syntheses. In a Paal-Knorr type reaction, the 1,2-dicarbonyl moiety can react with an amine and a source of two additional carbons (e.g., a β-ketoester or malonate derivative) to construct the pyrrole ring.

| Heterocycle | Key Reactants | General Reaction Type | Reference Example |

|---|---|---|---|

| Bisindolylmaleimide | Indole-3-acetamide | Perkin-type Condensation | unam.mx |

| 1,2,4-Oxadiazole | Amidoxime | Condensation/Cyclodehydration | google.com |

| 1,3,4-Oxadiazole | Hydrazide | In situ Hydrazone formation & Oxidative Cyclization | researchgate.net |

| 1,2,3-Triazole | Azide Source | Cycloaddition or Cyclization of derived intermediates | frontiersin.orgbeilstein-journals.org |

| Pyrrole | Amine, β-ketoester | Paal-Knorr type synthesis | General principle |

Contribution to the Development of Functional Materials with Tailored Chemical Properties

Indole-based compounds are increasingly recognized for their potential in materials science, particularly in the development of organic electronics and sensors. nih.gov Polymers and small molecules containing the indole scaffold can exhibit useful photophysical and electrochemical properties, such as fluorescence and redox activity. rsc.orgresearchgate.net

The incorporation of a 4-fluoroindole (B1304775) moiety, derived from this compound, into larger conjugated systems can precisely tune these properties. Fluorination is a well-established strategy to modulate the electronic characteristics of organic materials, such as lowering the HOMO and LUMO energy levels, which can improve charge injection/transport and ambient stability in organic semiconductor devices. daneshyari.com Furthermore, the inherent fluorescence of the indole ring can be exploited in the design of chemical sensors and organic light-emitting diodes (OLEDs). rsc.org The reactive glyoxylate group provides a convenient point for polymerization or for attaching the fluorinated indole unit to other functional chromophores.

Utilization in Multicomponent Reactions (MCRs) for Rapid Scaffold Diversity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are a powerful tool for generating chemical diversity efficiently. The reactive nature of this compound makes it an excellent substrate for MCRs. researchgate.net

One relevant example is the Lévy reaction, a copper-catalyzed three-component reaction involving an indole derivative, an aldehyde, and a dienophile to construct complex tetrahydrocarbazoles. nih.gov While the original reaction often uses ethyl indole-2-acetate, the principle can be extended to other activated indoles. The α-ketoester group in this compound can participate in various condensation-based MCRs, reacting with amines and other nucleophiles to rapidly assemble diverse and complex heterocyclic scaffolds. This approach is highly valued in drug discovery for the rapid generation of compound libraries for high-throughput screening.

Application in the Design and Synthesis of Chemically-Tagged Probes for Mechanistic Chemical Biology Investigations

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. The indole scaffold is an excellent platform for developing such probes due to its intrinsic fluorescence and biocompatibility. rsc.orgnih.govresearchgate.net Indole derivatives have been successfully used to create sensors for ions and small molecules, as well as imaging agents for biological structures like Aβ plaques in Alzheimer's disease research. acs.orgnih.gov

This compound serves as a valuable starting material for these probes. The ethyl ester group can be easily modified, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, to attach linkers, reactive groups for covalent labeling, or recognition motifs for specific biological targets. The 4-fluoro substituent can enhance the photophysical properties of the indole fluorophore, potentially leading to probes with improved brightness, photostability, and distinct emission wavelengths. nih.gov These chemically-tagged probes can be used to investigate enzyme mechanisms, protein-protein interactions, and the localization of biomolecules within living cells. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling ethyl 2-chloro-2-oxoacetate with fluorinated indole derivatives under mild conditions. For example, in analogous syntheses (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate), dichloromethane (DCM) and triethylamine (Et₃N) are used as solvents and bases, respectively, to facilitate nucleophilic substitution at 0°C, followed by room-temperature stirring . Optimization may include adjusting stoichiometry, solvent polarity, or using catalysts like Rh(III) to enhance regioselectivity, as seen in N-nitroso-directed C–H activation strategies for indazole synthesis .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy can identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and indole N–H vibrations. Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions: the 4-fluoro group on the indole ring causes distinct deshielding in ¹³C NMR, while the ethyl ester protons appear as a quartet (δ ~4.2–4.4 ppm) and triplet (δ ~1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the formula C₁₂H₁₀FNO₃ .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer: The compound is likely sensitive to moisture and heat due to its ester and keto functionalities. Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) with HPLC monitoring. Similar indole derivatives degrade via hydrolysis of the ester or keto groups .

Advanced Research Questions

Q. What strategies improve regioselectivity during fluorination at the indole 4-position?

Methodological Answer: Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts in polar aprotic solvents (e.g., DMF) can target the indole 4-position. Computational modeling (DFT) predicts electron density distribution to guide reagent choice. For example, meta-directing effects of the 3-indolyl group may favor fluorination at C4. Alternatively, transition-metal catalysis (e.g., Pd/Cu) enables cross-coupling with fluorinated aryl halides .

Q. How does the 4-fluoro substituent influence electronic properties and reactivity in cycloaddition reactions?

Methodological Answer: The electron-withdrawing fluoro group reduces indole’s electron density, altering frontier molecular orbitals (FMOs). This enhances electrophilicity at the keto group, facilitating [2+2] cycloadditions with alkenes. Computational studies (e.g., HOMO-LUMO gap analysis via DFT) quantify this effect. Experimental validation includes kinetic studies comparing reaction rates with non-fluorinated analogs .

Q. Can DFT calculations predict vibrational modes and reaction pathways for this compound?

Methodological Answer: Yes. Density functional theory (B3LYP/6-311++G(d,p)) calculates optimized geometries, vibrational frequencies, and intramolecular charge transfer. For example, the C=O stretching frequency in the oxoacetate moiety correlates with experimental FT-IR data (Δ <10 cm⁻¹). Transition-state modeling (e.g., for cycloadditions) identifies activation energies and regioselectivity trends .

Q. How to resolve contradictions in reported yields for similar indole-oxoacetate derivatives?

Methodological Answer: Discrepancies often arise from purification methods or starting material quality. For instance, chromatography (silica gel vs. reverse-phase) impacts recovery of polar byproducts. Systematic studies should compare:

- Solvent systems (ethyl acetate/hexane vs. DCM/MeOH)

- Temperature gradients during crystallization

- Catalytic additives (e.g., molecular sieves for moisture-sensitive steps)

Cross-referencing protocols from analogous compounds (e.g., ethyl 2-(4-bromo-3-indolyl)-2-oxoacetate) provides benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.